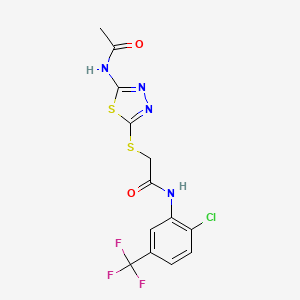
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C13H10ClF3N4O2S2 and its molecular weight is 410.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The compound features a thiadiazole ring and an acetamide group, contributing to its unique biological profile. Its molecular formula is C14H12ClF3N4O2S, with a molecular weight of approximately 392.79 g/mol. The presence of the trifluoromethyl group and the chlorophenyl moiety enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClF₃N₄O₂S |
| Molecular Weight | 392.79 g/mol |
| Density | Predicted ~1.70 g/cm³ |
| pKa | ~9.20 |
Anticancer Activity
Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating caspases, which are crucial for programmed cell death.
- Apoptosis Induction : Thiadiazole derivatives have been demonstrated to activate caspases 3 and 9 in cancer cells, leading to apoptosis. For instance, studies on similar compounds reported enhanced caspase activity in MCF7 breast cancer cells when treated with thiadiazole derivatives .
- Inhibition of Key Signaling Pathways : The compound may inhibit critical signaling pathways involved in cancer progression, such as the Akt pathway . This inhibition is essential for developing new therapeutic agents targeting cancer.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is known for its broad-spectrum antimicrobial activities. Compounds containing this moiety have been studied for their efficacy against various pathogens:
- Antibacterial : Thiadiazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria.
- Antifungal : Some studies indicate that these compounds can also exhibit antifungal properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiadiazole compounds suggests that modifications to the thiadiazole ring and substituents significantly influence their biological activity. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-nitrophenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamide | Nitrophenyl group | Induces apoptosis in glioma cells |
| N-(6-nitrobenzothiazol-2-yl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamide | Benzothiazole moiety | Anticancer activity via Akt inhibition |
These variations highlight the potential for developing new drugs based on this scaffold by altering functional groups to enhance efficacy and reduce toxicity.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiadiazole derivatives:
- In Vitro Studies : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for anticancer activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. The results indicated that certain derivatives significantly induced apoptosis compared to standard treatments like doxorubicin .
- Antimicrobial Research : Research has also highlighted the antimicrobial potential of these compounds against various bacterial strains, suggesting their utility in treating infections .
特性
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O2S2/c1-6(22)18-11-20-21-12(25-11)24-5-10(23)19-9-4-7(13(15,16)17)2-3-8(9)14/h2-4H,5H2,1H3,(H,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYDZQHNGDAVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














